molecular formula C17H21NO3 B5200037 Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate

Cat. No.: B5200037
M. Wt: 287.35 g/mol
InChI Key: HVNPWYZKSMMDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structural features, which include an ethyl ester group, a methoxyethyl side chain, and a phenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the ethyl ester, methoxyethyl, and phenyl groups. The key steps in the synthesis may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification reactions, where the carboxylic acid group on the pyrrole ring reacts with ethanol in the presence of an acid catalyst.

    Addition of the Methoxyethyl Side Chain: This step may involve nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the methoxyethyl group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions, where the pyrrole ring reacts with a phenyl halide or phenyl ketone in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, or other electrophiles/nucleophiles can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-5-phenylpyrrole-3-carboxylate: Lacks the methoxyethyl side chain, which may affect its chemical properties and applications.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.

    Ethyl 1-(2-hydroxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its biological activity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-4-21-17(19)15-12-16(14-8-6-5-7-9-14)18(13(15)2)10-11-20-3/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNPWYZKSMMDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.